3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules. The general procedure involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for these targets. The azetidin-3-ol ring may also play a role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(2,6-Difluoro-3-methylphenyl)azetidin-2-one: This compound features a ketone group instead of an alcohol group on the azetidine ring.
Uniqueness
3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both difluoromethylphenyl and azetidin-3-ol groups. This combination of structural features can confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-3-7(11)8(9(6)12)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
TZINEADSBRRIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2(CNC2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.